molecular formula C4H4ClN5O2 B1594484 6-Chloro-5-nitropyrimidine-2,4-diamine CAS No. 6036-64-2

6-Chloro-5-nitropyrimidine-2,4-diamine

Cat. No. B1594484
CAS RN: 6036-64-2
M. Wt: 189.56 g/mol
InChI Key: PQRPNYCCQLFXNK-UHFFFAOYSA-N
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Description

6-Chloro-5-nitropyrimidine-2,4-diamine (6-Cl-5-NP-2,4-D) is an organic compound that has been used in various scientific studies and research applications. It is a nitrogen-containing heterocyclic compound, which is a type of organic compound that consists of a ring structure containing at least one heteroatom. 6-Cl-5-NP-2,4-D has been used in a variety of scientific research applications, including as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as a biochemical and physiological tool in various studies.

Scientific Research Applications

Chemical Transformations and Derivatives

6-Chloro-5-nitropyrimidine-2,4-diamine has been extensively studied for its chemical transformation capabilities. Research has shown that it can undergo oxidation processes, forming derivatives like 4,6-diamino-5-nitropyrimidin-2-ol and 5-nitropyrimidine-4,6-diamine (Cowden & Jacobson, 1980). Additionally, it can be condensed with amino acids to produce various stereoisomers, as seen in the synthesis of tetrahydropteridine C6-stereoisomers (Bailey, Chandrasekaran & Ayling, 1992).

Antiproliferative Properties

There's significant interest in the antiproliferative activity of 6-Chloro-5-nitropyrimidine-2,4-diamine derivatives. Research has identified several compounds showing notable activity against various cell lines, suggesting potential applications in cancer research (Otmar, Masojídková, Votruba & Holý, 2004).

Synthetic Applications

The compound's utility in the synthesis of other chemicals, such as olomoucine, has been highlighted. This is attributed to its role as a building block in the regiocontrolled synthesis of highly substituted purines (Hammarström, Smith, Talamas, Labadie & Krauss, 2002).

Structural Studies

Structural analysis of 6-Chloro-5-nitropyrimidine-2,4-diamine and its derivatives has been conducted, providing insights into their molecular configurations. X-ray diffraction studies have been used to understand the geometric parameters of these molecules (Rybalova, Sedova, Bagryanskaya, Gatilov & Shkurko, 2001).

properties

IUPAC Name

6-chloro-5-nitropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN5O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRPNYCCQLFXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290607
Record name 6-chloro-5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-nitropyrimidine-2,4-diamine

CAS RN

6036-64-2
Record name 6036-64-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6036-64-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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